5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a multistep process. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The synthesis process is characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide . This is followed by a cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Scientific Research Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the structural framework of 5-Amino-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile, serves as a crucial precursor for medicinal and pharmaceutical industries. It has broad synthetic applications due to its bioavailability. A review by Parmar et al. (2023) highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives. This work underlines the compound's utility in developing lead molecules through diversified catalytic applications (Parmar et al., 2023).
Kinase Inhibitors
The versatility of pyrazolo[3,4-b]pyridine, a scaffold similar to 5-Amino-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile, is evident in its use for kinase inhibition. Wenglowsky (2013) reviews the scaffold's application in designing kinase inhibitors, indicating its significant potential in targeting a broad range of kinase activities. This review emphasizes the compound's ability to achieve multiple kinase binding modes, underscoring its importance in drug discovery (Wenglowsky, 2013).
Synthetic and Medicinal Aspects
Cherukupalli et al. (2017) provide insights into the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the broad range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious activities. The review reveals the extensive room for medicinal chemists to exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Anticancer Agents
The research on pyrazoline derivatives, including those derived from 5-Amino-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile, highlights their potential as anticancer agents. Ray et al. (2022) discuss the synthetic strategies of pyrazoline derivatives and their biological effect on anticancer activity, reflecting the compound's significant scope in cancer research (Ray et al., 2022).
Future Directions
The future directions for the research and development of “5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” could involve the development of an effective synthetic approach to novel derivatives of this heterocyclic system containing both an amino group and additional functionality in the pyridine ring . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
properties
IUPAC Name |
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHPYQUCVVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726325 | |
Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile | |
CAS RN |
650638-16-7 | |
Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.